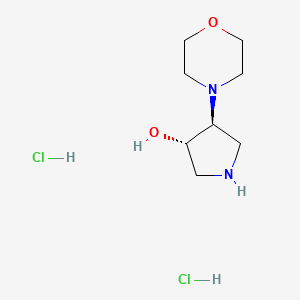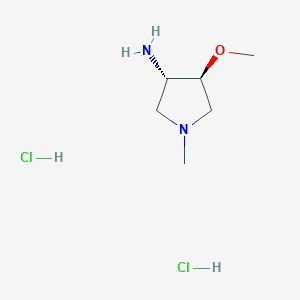
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole, also known as FMOX, is a heterocyclic organic compound that has recently been studied for its potential applications in scientific research. FMOX is a five-membered ring structure consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a colorless solid with a melting point of about 95°C and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. FMOX has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE) and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is not fully understood. It is believed that this compound binds to the active site of AChE and MAO, preventing the breakdown of acetylcholine and monoamine neurotransmitters, respectively. This compound is also believed to have an indirect effect on the activity of other enzymes by modulating the activity of the enzyme phosphodiesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of AChE and MAO in vitro. In addition, this compound has been shown to increase the levels of cAMP, a second messenger involved in a variety of cellular processes, in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, this compound is an inhibitor of both AChE and MAO, making it a useful tool for studying these enzymes. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent prior to use. In addition, this compound is a relatively weak inhibitor of AChE and MAO, so it may not be suitable for use in experiments that require a stronger inhibitor.
Orientations Futures
The potential applications of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole are far-reaching, and future research could explore a variety of directions. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. It could also be studied for its potential as an inhibitor of other enzymes involved in neurotransmission, such as glutamate decarboxylase. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, this compound could be studied for its potential applications in other areas, such as organic synthesis and drug delivery.
Applications De Recherche Scientifique
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential application in scientific research. This compound has been studied as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine and is involved in the regulation of memory and cognitive processes. Inhibition of AChE has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, this compound has been studied for its potential as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down the neurotransmitters dopamine, norepinephrine, and serotonin, and inhibition of MAO has been studied as a potential therapeutic agent for the treatment of depression.
Propriétés
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-7(3-2-4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRLCSFWLOXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250012 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262412-65-6 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262412-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)
![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)




